11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid
Overview
Description
11-chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-6-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Intramolecular Cycloaddition Reaction : The compound has been utilized in intramolecular [4+2] cycloaddition reactions involving fulvenes, leading to the formation of novel tricyclic ring systems, such as 6-oxatricyclo[6.4.0.0^{2,10}]dodeca-2,11-diene carboxylic acid esters (Shanmugasundaram & Raghunathan, 1999).
Creation of Nitrogen-Bridged Heterocycles : Research involving reactions with dimethyl acetylenedicarboxylate (DMAD) in chloroform has led to the formation of dimethyl 6-thia-3-azatricyclo undecadiene dicarboxylates, showcasing the compound's versatility in heterocyclic chemistry (Kakehi, Ito, & Fujita, 1995).
Base-Promoted Rearrangement : Research indicates that base-promoted rearrangement of related cage α-haloketones can result in the formation of complex compounds like 11-oxa-3,4,5-exo-6-tetrachloropentacyclo undecane endo-carboxylic acid (Marchand & Chou, 1975).
Biological Activity and Synthesis
Cytotoxic Properties : A study focused on the synthesis of new N-substituted ethyl carboxylates containing the compound's structural moiety. These compounds were tested for cytotoxic properties in cell lines, demonstrating potential biological activity (Kuran et al., 2013).
Photolysis and Structural Rearrangements : Dimethyl 8-oxo-1-phenyl-12-azatricyclo dodecatetraene dicarboxylate, a related compound, undergoes novel rearrangements upon photolysis, indicating potential applications in photochemistry (Padwa, Sackman, Shefter, & Vega, 1972).
Transformation of Methyl Carboxylates : Studies show the reduction and transformation of related methyl carboxylates into alcohols and sulfides, demonstrating the compound's flexibility in organic synthesis (Kitchin & Stoodley, 1973).
Cascade Synthesis from Biomass-Derived Levulinic Acid : The compound has been used in an environmentally benign synthesis of tricyclic 7-oxa-2-azatricyclo tridecatrienones from levulinic acid, showcasing its potential in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).
Properties
IUPAC Name |
7-chloro-1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-6-1-2-8-7(5-6)13-9(14)3-4-11(13,17-8)10(15)16/h1-2,5H,3-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUSSTYMXIMALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C3=C(S2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.